3-bromo-1-methyl-1H-pyrazol-5-amine
Overview
Description
3-Bromo-1-methyl-1H-pyrazol-5-amine: is a heterocyclic compound with the molecular formula C4H6BrN3 . It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a bromine atom at the third position, a methyl group at the first position, and an amine group at the fifth position of the pyrazole ring.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can interact with various biological targets, including adenosine triphosphate (atp)-sensitive potassium channels in cardiac muscle .
Mode of Action
It is known that pyrazole derivatives can inhibit atp-sensitive potassium channels in cardiac muscle, which can be beneficial for the treatment of cardiovascular diseases, arrhythmias, and heart failure .
Biochemical Pathways
It is known that the inhibition of atp-sensitive potassium channels can affect the electrical activity of the heart, potentially leading to changes in heart rhythm .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
The inhibition of atp-sensitive potassium channels can lead to changes in heart rhythm, which could be beneficial in the treatment of certain cardiovascular conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-bromo-1-methyl-1H-pyrazol-5-amine. For instance, the compound should be stored under inert gas (nitrogen or argon) at 2–8 °C . It is also sensitive to light, so it should be kept in a dark place .
Biochemical Analysis
Biochemical Properties
In organic synthesis transformations, the amino group in 3-Bromo-1-methyl-1H-pyrazol-5-amine exhibits significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds .
Cellular Effects
Pyrazole derivatives are known to inhibit adenosine triphosphate (ATP)-sensitive potassium channels in cardiac muscle, which is symptomatic in the treatment of cardiovascular diseases, arrhythmias or decreased cardiac contractility, coronary heart disease, heart failure, or cardiomyopathy .
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Temporal Effects in Laboratory Settings
It is recommended to store the compound under inert gas (nitrogen or Argon) at 2–8 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides.
Scientific Research Applications
Chemistry: 3-Bromo-1-methyl-1H-pyrazol-5-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which are of interest in medicinal chemistry .
Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. Pyrazole derivatives, including this compound, have shown promise as inhibitors of various enzymes and receptors .
Industry: The compound finds applications in the development of agrochemicals and dyes. Its derivatives are explored for their herbicidal and pesticidal activities .
Comparison with Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole
- 5-Bromo-1-methyl-1H-pyrazol-3-amine
- 1-Methyl-3-phenyl-1H-pyrazol-5-amine
Uniqueness: 3-Bromo-1-methyl-1H-pyrazol-5-amine is unique due to the presence of a bromine atom at the third position, which imparts distinct reactivity and biological properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
5-bromo-2-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-8-4(6)2-3(5)7-8/h2H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKWFRBFTUZSDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719233 | |
Record name | 3-Bromo-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357471-14-7 | |
Record name | 3-Bromo-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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